molecular formula C5H5IO B1600178 3-Iodo-2-cyclopenten-1-one CAS No. 61765-46-6

3-Iodo-2-cyclopenten-1-one

Cat. No. B1600178
CAS RN: 61765-46-6
M. Wt: 208 g/mol
InChI Key: IROPXRINRLPOEM-UHFFFAOYSA-N
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Description

3-Iodo-2-cyclopenten-1-one is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is an iodinated cyclopentenone that has been synthesized using various methods, and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In

Scientific Research Applications

Electrophilic Cyclization Reactions

Synthesis of Indene Derivatives

Iodonium-promoted carbocyclization of ethynylmalonates leads to the synthesis of 3-Iodo-1H-indene derivatives. This method demonstrates the utility of electrophilic iodination in synthesizing complex cyclic structures, which could be relevant for applications of 3-Iodo-2-cyclopenten-1-one in synthesis and drug discovery processes (Z. Khan & T. Wirth, 2009).

Efficient Synthesis of Iodofurans

The electrophilic cyclization of 2-(1-alkynyl)-2-alken-1-ones using an I2/K3PO4 system showcases an approach to form highly substituted iodofurans. This highlights the potential of electrophilic iodination in synthesizing iodinated organic compounds, possibly indicating a pathway for the application of 3-Iodo-2-cyclopenten-1-one (Yuanhong Liu & Shaolin Zhou, 2005).

Halogen Bonding in Molecular Assemblies

Halogen Bonding and Pharmaceutical Cocrystals

Research on 3-Iodo-2-propynyl-N-butylcarbamate (IPBC) demonstrates the role of halogen bonding in forming pharmaceutical cocrystals. Although not the same compound, the principles of halogen bonding involving iodine could be relevant for understanding how 3-Iodo-2-cyclopenten-1-one might interact in molecular assemblies and could aid in the design of new materials or pharmaceuticals (M. Baldrighi et al., 2013).

properties

IUPAC Name

3-iodocyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IO/c6-4-1-2-5(7)3-4/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROPXRINRLPOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450459
Record name 3-iodo-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-2-cyclopenten-1-one

CAS RN

61765-46-6
Record name 3-iodo-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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